molecular formula C24H22N2O6 B3643509 ethyl ({2,8-dimethyl-4-oxo-3-[(1-phenyl-1H-pyrazol-4-yl)oxy]-4H-chromen-7-yl}oxy)acetate

ethyl ({2,8-dimethyl-4-oxo-3-[(1-phenyl-1H-pyrazol-4-yl)oxy]-4H-chromen-7-yl}oxy)acetate

Cat. No.: B3643509
M. Wt: 434.4 g/mol
InChI Key: MZXDYPAMKFPWPW-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and structural motifs common in medicinal chemistry, including a pyrazole ring and a chromene ring. Pyrazoles are known for their diverse pharmacological effects , and chromenes also have a wide range of biological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The pyrazole ring could potentially be formed through a condensation reaction of a 1,3-diketone and a hydrazine . The chromene ring might be synthesized through a Perkin reaction or a similar process .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazole and chromene rings are likely to be planar, as is common for aromatic systems .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the ester group could be hydrolyzed under acidic or basic conditions to yield an alcohol and a carboxylic acid .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, its solubility would likely be influenced by the presence of the ester group, which could potentially form hydrogen bonds with water molecules .

Properties

IUPAC Name

ethyl 2-[2,8-dimethyl-4-oxo-3-(1-phenylpyrazol-4-yl)oxychromen-7-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O6/c1-4-29-21(27)14-30-20-11-10-19-22(28)24(16(3)31-23(19)15(20)2)32-18-12-25-26(13-18)17-8-6-5-7-9-17/h5-13H,4,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZXDYPAMKFPWPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C2=C(C=C1)C(=O)C(=C(O2)C)OC3=CN(N=C3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl ({2,8-dimethyl-4-oxo-3-[(1-phenyl-1H-pyrazol-4-yl)oxy]-4H-chromen-7-yl}oxy)acetate
Reactant of Route 2
Reactant of Route 2
ethyl ({2,8-dimethyl-4-oxo-3-[(1-phenyl-1H-pyrazol-4-yl)oxy]-4H-chromen-7-yl}oxy)acetate
Reactant of Route 3
Reactant of Route 3
ethyl ({2,8-dimethyl-4-oxo-3-[(1-phenyl-1H-pyrazol-4-yl)oxy]-4H-chromen-7-yl}oxy)acetate
Reactant of Route 4
Reactant of Route 4
ethyl ({2,8-dimethyl-4-oxo-3-[(1-phenyl-1H-pyrazol-4-yl)oxy]-4H-chromen-7-yl}oxy)acetate
Reactant of Route 5
Reactant of Route 5
ethyl ({2,8-dimethyl-4-oxo-3-[(1-phenyl-1H-pyrazol-4-yl)oxy]-4H-chromen-7-yl}oxy)acetate
Reactant of Route 6
Reactant of Route 6
ethyl ({2,8-dimethyl-4-oxo-3-[(1-phenyl-1H-pyrazol-4-yl)oxy]-4H-chromen-7-yl}oxy)acetate

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